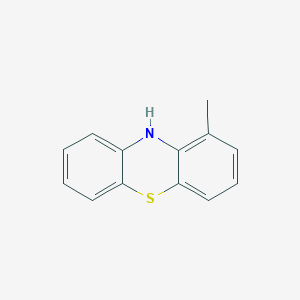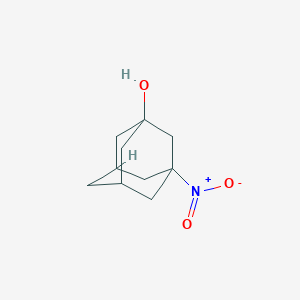
2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide is a complex organic compound known for its unique structure and diverse applications. This compound features a cyano group, a cyclopropyl group, and a hydroxyprop-2-enamide moiety, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide typically involves the reaction of cyanoacetamide derivatives with substituted aryl or heteryl amines. The most common method includes the treatment of these amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Applications De Recherche Scientifique
2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- 2-Cyano-N-(4-cyanophenyl)-3-(5-phenyl-2-furyl)acrylamide
Uniqueness
2-Cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxy-2-propenamide is unique due to its combination of functional groups, which provide a wide range of reactivity and applications. Its cyclopropyl group adds strain and reactivity, while the hydroxyprop-2-enamide moiety offers additional sites for chemical modification .
Propriétés
Numéro CAS |
183945-69-9 |
|---|---|
Formule moléculaire |
C14H11N3O2 |
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
2-cyano-N-(4-cyanophenyl)-3-cyclopropyl-3-hydroxyprop-2-enamide |
InChI |
InChI=1S/C14H11N3O2/c15-7-9-1-5-11(6-2-9)17-14(19)12(8-16)13(18)10-3-4-10/h1-2,5-6,10,18H,3-4H2,(H,17,19) |
Clé InChI |
MVCKCEDAMDIWAO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=C(C#N)C(=O)NC2=CC=C(C=C2)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















